Chlorpromazine hibenzate
Description
Structure
2D Structure
Properties
CAS No. |
32043-97-3 |
|---|---|
Molecular Formula |
C31H29ClN2O4S |
Molecular Weight |
561.1 g/mol |
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;2-(4-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C17H19ClN2S.C14H10O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h3-4,6-9,12H,5,10-11H2,1-2H3;1-8,15H,(H,17,18) |
InChI Key |
YCMNZFDJNUBQCQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |
Other CAS No. |
32043-97-3 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Chlorpromazine and Its Analogues
Classical Synthetic Routes to the Phenothiazine (B1677639) Nucleus
The synthesis of the tricyclic phenothiazine core is the foundational step in producing chlorpromazine (B137089) and related compounds. Historically, several classical methods have been established.
One of the earliest and most direct methods is the Bernthsen synthesis , first reported in 1883. This reaction involves the direct thionation of diphenylamine (B1679370) with elemental sulfur at high temperatures. wikipedia.orgmdpi.com While historically significant, this method often requires harsh conditions and can lead to a mixture of products.
A more versatile and widely used approach is the Ullmann condensation . amazonaws.comdiva-portal.orgnih.gov This method involves the copper-catalyzed reaction of a 2-halodiphenylamine with a sulfur source or the intramolecular cyclization of 2-aminothiophenol (B119425) derivatives with substituted halobenzenes. The Ullmann reaction offers greater control over the substitution pattern on the resulting phenothiazine ring. acs.org Variations of this reaction are still in use today, sometimes employing different catalysts to improve efficiency. google.com
Another significant classical route is the Smiles rearrangement . researchgate.netd-nb.infoyu.edu.joscispace.comnih.gov This intramolecular nucleophilic aromatic substitution reaction involves the rearrangement of an o-aminodiphenyl sulfide (B99878) to form the phenothiazine ring system. The reaction is typically base-catalyzed and proceeds through a spirocyclic intermediate. nih.gov The Smiles rearrangement has proven to be a powerful tool for the synthesis of various substituted phenothiazines. researchgate.netd-nb.infoyu.edu.joscispace.com
More recently, palladium-catalyzed methods like the Buchwald-Hartwig amination have been applied to the synthesis of phenothiazines. researchgate.netoup.comacs.orgrsc.orgnih.gov This cross-coupling reaction allows for the efficient formation of the C-N bond necessary to construct the phenothiazine nucleus, often under milder conditions than the classical methods. rsc.orgnih.gov
Interactive Table: Comparison of Classical Phenothiazine Synthesis Routes
| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Bernthsen Synthesis | Diphenylamine, Sulfur | High temperature (~250-300°C) amazonaws.com | Direct, one-step process | Harsh conditions, low selectivity, potential for side reactions |
| Ullmann Condensation | 2-Halodiphenylamine, Sulfur source or 2-Aminothiophenol, Halobenzene | Copper catalyst, high temperature amazonaws.comdiva-portal.org | Good control over substitution patterns, versatile | Often requires high temperatures and stoichiometric copper |
| Smiles Rearrangement | o-Aminodiphenyl sulfide | Base-catalyzed (e.g., NaOH, KOH) researchgate.netnih.gov | Good yields, applicable to a wide range of substrates | Can be sensitive to steric hindrance |
| Buchwald-Hartwig Amination | Diaryl ethers/sulfides with an amine | Palladium catalyst, phosphine (B1218219) ligands oup.comrsc.org | Milder reaction conditions, high functional group tolerance | Cost of palladium catalyst, air-sensitive reagents |
Specific Synthesis of Chlorpromazine and Related Intermediates
The industrial synthesis of chlorpromazine typically starts with the preparation of 2-chlorophenothiazine (B30676), a key intermediate. rasinodrugs.com
One common method for synthesizing 2-chlorophenothiazine involves the reaction of m-chloroaniline with o-chlorobenzoic acid to form 2-(3-chlorophenylamino)benzoic acid. google.com This intermediate is then cyclized with sulfur in the presence of a catalyst like iodine to yield 2-chlorophenothiazine. google.com Another approach involves the reaction of 2-aminobenzenethiol with 3,4-difluorobenzonitrile (B1296988), followed by treatment with potassium carbonate. chemicalbook.com
Once 2-chlorophenothiazine is obtained, the final step in chlorpromazine synthesis is the alkylation of the nitrogen atom at position 10. This is achieved by reacting 2-chlorophenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.comgoogle.com
The synthesis of the side chain, 3-(dimethylamino)propyl chloride, can be accomplished through various routes. One method involves the reaction of chloropropene with dimethylamine (B145610). chemicalbook.com Another approach utilizes the reaction of 3-(dimethylamino)propanol with a chlorinating agent. It can also be prepared from its hydrochloride salt. googleapis.comgoogle.com
Interactive Table: Key Intermediates in Chlorpromazine Synthesis
| Intermediate | Chemical Structure | Role in Synthesis | Common Synthetic Precursors |
| 2-Chlorophenothiazine | C12H8ClNS | Core heterocyclic structure of chlorpromazine rasinodrugs.comlookchem.com | m-Chloroaniline, o-chlorobenzoic acid, sulfur google.com or 2-aminobenzenethiol, 3,4-difluorobenzonitrile chemicalbook.com |
| 3-(Dimethylamino)propyl chloride | C5H12ClN | Alkylating agent for the phenothiazine nitrogen google.comgoogle.com | Chloropropene, dimethylamine chemicalbook.com or 3-(dimethylamino)propanol |
Strategies for Derivatization and Salt Formation, including Theoretical Aspects of Chlorpromazine Hibenzate Synthesis
The therapeutic properties of chlorpromazine can be modified through derivatization, particularly at the N10 position of the phenothiazine ring. eurasianjournals.comresearchgate.net These modifications can influence the compound's potency, side effect profile, and pharmacokinetic properties.
Salt formation is a crucial strategy to improve the solubility and stability of chlorpromazine. The most common salt is chlorpromazine hydrochloride, formed by reacting the basic chlorpromazine with hydrochloric acid. google.com
This compound (also known as chlorpromazine 2-(4-hydroxybenzoyl)benzoate) is another pharmaceutically relevant salt. epa.govkegg.jpnih.gov The synthesis of this compound involves the reaction of chlorpromazine with hibenzic acid (o-salicyloylbenzoic acid or o-(2-hydroxybenzoyl)benzoic acid). The formation of this salt is an acid-base reaction where the tertiary amine of the chlorpromazine side chain is protonated by the carboxylic acid group of hibenzic acid.
The theoretical aspects of this salt formation involve the interaction between the acidic proton of the carboxylic acid on hibenzic acid and the lone pair of electrons on the nitrogen atom of the dimethylamino group in chlorpromazine. This results in the formation of an ionic bond, creating the this compound salt. The stability of the salt is influenced by factors such as the pKa of both the acid and the base, as well as the crystal lattice energy of the resulting salt.
Green Chemistry Approaches in Chlorpromazine Synthesis Research
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for pharmaceutical synthesis, a field known as "green chemistry". rsc.orgejcmpr.comjocpr.commdpi.com While specific research on green chemistry approaches for chlorpromazine synthesis is not extensively documented in the provided results, general principles of green chemistry can be applied.
These principles include the use of less hazardous solvents, reducing the number of synthetic steps to improve atom economy, and utilizing catalytic reagents instead of stoichiometric ones. mdpi.com For instance, the use of water as a solvent in certain steps, where feasible, would be a significant green improvement. mdpi.com Microwave-assisted synthesis is another green technique that can accelerate reactions, often leading to higher yields and reduced energy consumption. jmedchem.com
Molecular and Cellular Mechanisms of Action in Research Models
Interactions with Dopaminergic Receptor Subtypes (D1, D2, D3, D4)
Chlorpromazine (B137089) functions as an antagonist at all four major dopamine (B1211576) receptor subtypes (D1, D2, D3, and D4). drugbank.comunict.itnih.gov This blockade of dopaminergic neurotransmission is considered a cornerstone of its antipsychotic effects. unict.itwikipedia.org While it is a potent antagonist of D2 receptors, a characteristic shared with other typical antipsychotics, chlorpromazine also exhibits a high affinity for D1 receptors, which is less common among drugs of its class. wikipedia.org
The interaction with these receptors is not uniform. For instance, the affinity of chlorpromazine for D2-like receptors (D2, D3, D4) is considerably greater than for D1-like receptors (D1, D5). isciii.es This differential binding contributes to its wide spectrum of effects. drugbank.comwikipedia.org The blockade of D2 receptors in the mesolimbic pathway is primarily linked to its antipsychotic properties, whereas antagonism in the nigrostriatal system is associated with extrapyramidal side effects. wikipedia.org Initially, this receptor blockade leads to a feedback-mediated increase in dopamine release by dopaminergic neurons, but this is followed by a substantial decrease in dopamine production and neuronal activity. wikipedia.org
| Receptor Subtype | Interaction | Reported Affinity (Ki) | Associated Effects in Research Models |
|---|---|---|---|
| D1 | Antagonist | 18 nM | Contributes to antipsychotic profile. wikipedia.org |
| D2 | Antagonist | 2.96 nM | Primary antipsychotic effects, potential for extrapyramidal symptoms. nih.govwikipedia.org |
| D3 | Antagonist | 4.56 nM | Contributes to antipsychotic profile. wikipedia.orgselleckchem.com |
| D4 | Antagonist | 9 nM | Potential role in efficacy for treatment-resistant conditions. wikipedia.orgisciii.es |
Antagonistic Activities at Serotonergic (5-HT1, 5-HT2), Histaminergic (H1), Alpha-Adrenergic (α1/α2), and Muscarinic (M1/M2) Receptors
Chlorpromazine's pharmacological profile is characterized by its broad antagonistic activity across multiple neurotransmitter systems beyond dopamine. drugbank.comnih.gov
Serotonergic Receptors (5-HT): Chlorpromazine acts as an antagonist at 5-HT1 and 5-HT2 receptors. drugbank.comnih.gov This action is thought to contribute to anxiolytic, antidepressant, and anti-aggressive properties observed in preclinical models. drugbank.com The antagonism at serotonin (B10506) receptors may also modulate some of the extrapyramidal effects caused by dopamine receptor blockade. drugbank.com
Histaminergic Receptors (H1): The compound is a potent antagonist of H1 histamine (B1213489) receptors. drugbank.comwikipedia.org This action is directly linked to its sedative and antiemetic effects. drugbank.com
Alpha-Adrenergic Receptors (α1/α2): Chlorpromazine exhibits strong antiadrenergic properties by blocking both α1 and α2 receptors. drugbank.comnih.govaustinpublishinggroup.com This antagonism leads to sympatholytic effects, such as vasodilation. austinpublishinggroup.com
Muscarinic Receptors (M1/M2): The drug also functions as an antagonist at M1 and M2 cholinergic receptors. drugbank.comunict.itnih.gov This anticholinergic activity can counteract some of the motor side effects associated with dopamine antagonism. drugbank.com
| Receptor Family | Receptor Subtype | Interaction | Reported Affinity (Ki) |
|---|---|---|---|
| Serotonergic | 5-HT1A | Antagonist | - |
| 5-HT2A | Antagonist | 3 nM | |
| Histaminergic | H1 | Antagonist | 3.75 nM |
| Alpha-Adrenergic | α1 | Antagonist | - |
| α2 | Antagonist | - | |
| Muscarinic | M1 | Antagonist | - |
| M2 | Antagonist | - |
Modulation of Ion Channels and Transporters in Cellular Systems
Chlorpromazine's influence extends to the direct modulation of various ion channels and transporters, which can significantly alter cellular excitability and signaling. scbt.comoncotarget.com
Potassium Channels: Research has shown that chlorpromazine inhibits several types of potassium channels. It blocks HERG potassium channels and directly inhibits Kv1.3 channels in a concentration-dependent manner by facilitating their inactivation. drugbank.comnih.gov This modulation of potassium channels can alter the membrane potential and the kinetics of ion transport. scbt.comnih.gov It is also known to inhibit EAG1 voltage-gated potassium channels by binding to their intracellular PAS domains, which in turn alters the channel's gating mechanism. biorxiv.org
Sodium Channels: Chlorpromazine is an inhibitor of sodium channels, with an IC50 of 21.6 μM reported in one study. selleckchem.com
Dopamine Transporter: It acts as a weak presynaptic inhibitor of dopamine reuptake, which can lead to mild antidepressant and antiparkinsonian effects in research models. drugbank.comncats.io
Glutamatergic Receptors: Studies have indicated that chlorpromazine can affect ionotropic glutamatergic receptors, specifically AMPA and NMDA receptors, modifying their activity and kinetics. clinmedjournals.org
Non-Receptor Mediated Cellular Effects and Membrane Interactions
Beyond specific receptor and channel interactions, chlorpromazine exerts profound effects on the physical properties and functions of cellular membranes.
Effects on Vesicle Trafficking and Endocytosis
Chlorpromazine is widely recognized in cell biology research as an inhibitor of clathrin-mediated endocytosis (CME). tandfonline.comnih.gov It is believed to achieve this by causing a reversible translocation of clathrin and its key adaptor proteins (like AP2) from the plasma membrane to intracellular vesicles, effectively halting the formation of clathrin-coated pits. tandfonline.comnih.govnih.gov This action can block the internalization of various receptors and macromolecules. tandfonline.comcureffi.org Studies in renal epithelial cells have shown that by blocking CME, chlorpromazine can lead to the accumulation of proteins like aquaporin-2 at the basolateral plasma membrane. nih.gov
Influence on Cellular Membrane Dynamics and Stability
As a cationic amphiphilic drug, chlorpromazine readily interacts with and penetrates phospholipid membranes. clinmedjournals.orgnih.gov This interaction can lead to significant changes in the physical properties of the cell membrane. Research has demonstrated that chlorpromazine can increase both membrane fluidity and permeability. nih.gov This perturbation of the membrane's order can destabilize it, potentially leading to the formation of small membrane holes and leakage of cellular contents over time. nih.govresearchgate.net This disruption of membrane integrity has been observed in various cell types, including brain and liver cells. nih.govresearchgate.net
Molecular Pathways Affected by Chlorpromazine in Preclinical Models (e.g., Cell Signaling, Stress Responses)
Chlorpromazine's interactions with cellular components trigger a cascade of downstream effects on various intracellular signaling pathways and stress responses.
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): In glioblastoma cell models, chlorpromazine has been shown to induce ER stress, leading to the accumulation of unfolded or misfolded proteins. nih.govresearchgate.net This activates the UPR, a cellular mechanism designed to restore homeostasis. nih.gov
Oxidative Stress Pathways: In some cancer cell models, chlorpromazine treatment induces the production of free radicals, leading to a state of oxidative stress. nih.gov This can trigger cellular defense mechanisms, including the upregulation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which controls the expression of antioxidant proteins. nih.gov
Kinase Signaling: Chlorpromazine has been reported to affect key signaling kinases. For example, in certain cancer cell lines, it can inhibit the Akt/mTOR pathway, leading to cell cycle arrest. oncotarget.com
Pharmacokinetics and Metabolism in Preclinical and in Vitro Systems
Absorption and Distribution in Animal Models and Subcellular Compartments
In preclinical studies, chlorpromazine (B137089) is readily absorbed from the gastrointestinal (GI) tract following oral administration. nih.gov However, it undergoes considerable first-pass metabolism in the GI mucosa and the liver, which can influence its systemic bioavailability. nih.gov Studies in rats have detailed the distribution of radiolabeled chlorpromazine throughout the GI tract over time. Following an oral dose, the total radioactivity in the GI tract was observed to decrease progressively over 24 hours, with the highest concentration initially in the stomach, followed by the duodenum, jejunum, and ileum. arvojournals.org The percentage of radioactivity corresponding to the unchanged parent drug decreased over time in all GI tissues. arvojournals.org
Beyond the GI tract, chlorpromazine exhibits a wide volume of distribution, estimated at 20 L/kg, indicating extensive tissue uptake. nih.gov Animal models show that the lungs also play a role in the uptake of chlorpromazine. nih.gov Isolated perfused rat lung preparations demonstrated rapid and significant pulmonary uptake of the compound from the perfusate. nih.gov
On a subcellular level, in vitro studies using rat brain tissue have shown that chlorpromazine accumulates in various fractions. nih.gov A state of rapid equilibrium is reached for subcellular particles from the cortex, midbrain, and hindbrain. nih.gov The highest accumulation was noted in the midbrain region. nih.gov Within the cortex and midbrain, the membrane fraction exhibited the highest accumulation, suggesting a high affinity for lipid membranes. nih.gov Accumulation was also observed in mitochondrial and synaptosomal fractions. nih.gov This in vitro accumulation is thought to be associated with the drug's solubility in membranes. nih.gov Further research has shown that chlorpromazine can influence the subcellular localization of specific proteins, such as increasing the reactivity of the gap junction protein connexin43 in intracellular vesicles. researchgate.net
Table 1: Distribution of [14C]Chlorpromazine-Derived Radioactivity in Rat Gastrointestinal Tract Over Time This table summarizes the percentage of total administered radioactivity found in different segments of the rat GI tract at various time points after a single oral dose.
| Time After Dosing | Total Radioactivity in GI Tract (% of Administered Dose) |
|---|---|
| 2 Hours | 43.2 ± 3.6 |
| 6 Hours | 28.9 ± 2.2 |
| 24 Hours | 14.1 ± 1.1 |
Biotransformation Pathways: Hepatic and Extrahepatic Metabolism
Chlorpromazine undergoes extensive biotransformation in both hepatic and extrahepatic tissues, leading to a multitude of metabolites. nih.govnih.gov The liver is the primary site of metabolism, mediated extensively by the cytochrome P450 (CYP450) enzyme system, particularly isozymes CYP2D6, CYP1A2, and CYP3A4. nih.govmorphology-journal.comnih.gov Extrahepatic metabolism has been observed in tissues such as the kidneys and lungs. nih.govnih.gov In vitro studies with rat and rabbit lung preparations revealed that the lungs are capable of metabolizing chlorpromazine, with different primary pathways observed between species. nih.gov The metabolic pathways can be broadly categorized into oxidative processes and conjugation reactions.
Oxidative reactions are a major route for chlorpromazine metabolism. nih.gov
Hydroxylation: This process occurs on the phenothiazine (B1677639) nucleus, primarily at the 3- and 7-positions, leading to the formation of hydroxylated metabolites. nih.govnih.gov The 7-hydroxy derivative, in particular, has been a focus of study and is known to be pharmacologically active. nih.govumn.edu
S-Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, resulting in the formation of chlorpromazine sulfoxide (B87167). uu.nl This is a significant metabolic pathway.
N-Oxidation: The nitrogen atom in the aminopropyl side chain can be oxidized to form chlorpromazine N-oxide. nih.govuu.nl In studies with isolated rat lung preparations, N-oxidation was identified as the principal metabolic pathway. nih.gov
N-Demethylation: The N,N-dimethylaminopropyl side chain undergoes sequential demethylation, removing one or both methyl groups to form desmethylchlorpromazine (nor1-CPZ) and didesmethylchlorpromazine (nor2-CPZ). nih.govnih.gov
In vitro studies using rabbit liver homogenates have demonstrated that chlorpromazine and its demethylated products undergo both N- and α-C-oxidation to yield hydroxylamines and carboxylic acids. nih.gov
Table 2: Major Oxidative Biotransformation Pathways of Chlorpromazine This table outlines the primary oxidative reactions, the resulting types of metabolites, and the key enzymes involved in the metabolism of chlorpromazine in preclinical models.
| Oxidative Process | Description | Key Enzymes | Example Metabolite(s) |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the phenothiazine ring. | CYP2D6, CYP1A2 | 7-hydroxychlorpromazine (B195717) |
| S-Oxidation | Oxidation of the sulfur atom in the phenothiazine ring. | CYP450 enzymes | Chlorpromazine sulfoxide |
| N-Oxidation | Oxidation of the nitrogen atom on the aliphatic side chain. | Flavin-containing monooxygenase (FMO), CYP450 enzymes | Chlorpromazine N-oxide |
| N-Demethylation | Removal of methyl groups from the side chain's tertiary amine. | CYP2D6, CYP1A2, CYP3A4 | Desmethylchlorpromazine, Didesmethylchlorpromazine |
Following Phase I oxidative metabolism, the resulting metabolites, particularly the hydroxylated forms, can undergo Phase II conjugation reactions. nih.gov Glucuronidation is the most prominent conjugation pathway for chlorpromazine metabolites. nih.govnih.gov In this reaction, glucuronic acid is attached to a hydroxyl group, forming O-glucuronides. nih.govnih.gov This process significantly increases the water solubility of the metabolites, facilitating their excretion. In vitro studies using hepatic microsomes from guinea pigs and rats have investigated the glucuronidation of 7-hydroxychlorpromazine, confirming the activity of the glucuronyltransferase enzyme in this pathway. researchgate.net The rate of conjugation was found to be nearly twice as high in guinea pig liver preparations compared to those from rat liver. researchgate.net
Active Metabolites: 7-hydroxychlorpromazine is a well-characterized active metabolite. nih.gov Studies have also identified desmethylchlorpromazine (nor1-CPZ) as being active. Some research suggests that out of five clinically important metabolites, four are biologically active.
Inactive Metabolites: Most other metabolites, including many of the sulfoxide and glucuronide conjugates, are generally considered to be pharmacologically inactive. nih.gov However, the sulfoxide metabolites of demethylated chlorpromazine are found in urine. nih.gov
A microbial model using Cunninghamella elegans, which often mimics mammalian metabolism, produced several metabolites that are also found in animal studies, including chlorpromazine sulfoxide, N-desmethylchlorpromazine, 7-hydroxychlorpromazine, and chlorpromazine N-oxide. uu.nl
Table 3: Characterized Metabolites of Chlorpromazine and Their Pharmacological Activity This table lists key metabolites of chlorpromazine identified in preclinical studies and their reported activity status.
| Metabolite | Metabolic Pathway | Pharmacological Activity | Reference(s) |
|---|---|---|---|
| 7-hydroxychlorpromazine | Hydroxylation | Active | nih.gov |
| Desmethylchlorpromazine (nor1-CPZ) | N-Demethylation | Active | |
| Chlorpromazine sulfoxide | S-Oxidation | Generally considered inactive | nih.govuu.nl |
| Chlorpromazine N-oxide | N-Oxidation | Activity not fully characterized | uu.nl |
| Glucuronide conjugates | Glucuronidation | Inactive | nih.gov |
Excretion Routes and Enterohepatic Recycling in Animal Studies
The elimination of chlorpromazine and its numerous metabolites occurs through multiple routes, primarily via the kidneys into urine and through the liver into bile and subsequently feces. morphology-journal.com In urine, metabolites are excreted in both unconjugated and conjugated forms. nih.gov Approximately 20% of the excreted compounds are unconjugated, consisting of the unchanged drug, demethylated metabolites, their sulfoxides, and chlorpromazine-N-oxide. nih.gov The remaining 80% consists of conjugated metabolites, predominantly O-glucuronides of the hydroxylated derivatives. nih.gov
Biliary excretion is also a significant route of elimination. morphology-journal.com Studies in rats have examined the effects of chlorpromazine on bile secretion, noting that the compound can inhibit bile flow. nih.gov Research in dogs has also investigated the patterns of biliary and urinary excretion.
There is evidence to suggest that chlorpromazine and its metabolites undergo enterohepatic recycling in animals. nih.gov This process involves the excretion of drug conjugates (like glucuronides) into the bile, which then enters the small intestine. In the gut, bacteria can cleave the conjugate, releasing the parent drug or metabolite, which can then be reabsorbed back into the systemic circulation. This recycling mechanism can prolong the presence of the compound in the body.
Protein Binding Characteristics and Implications for Distribution in Research Models
Chlorpromazine is highly bound to plasma proteins, with binding reported to be over 90%. nih.gov This extensive binding has significant implications for its distribution, as only the unbound (free) fraction of a drug is typically able to cross biological membranes and exert pharmacological effects. The primary binding proteins in plasma are albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.govnih.gov Studies using equilibrium dialysis have shown that, unlike some acidic drugs that bind only to albumin, basic drugs like chlorpromazine bind to multiple plasma protein fractions, including albumin, AAG, lipoproteins, and gamma-globulins. AAG, in particular, has been identified as a very important binding protein for phenothiazines, showing a high affinity but low capacity for binding. In addition to plasma proteins, chlorpromazine has been shown to bind to red blood cells.
In vitro studies in rats have demonstrated that the characteristics of chlorpromazine protein binding can be altered by the presence of its metabolites, specifically the S-oxide and N-oxide forms. This suggests that as metabolism progresses in vivo, the distribution and free concentration of the parent drug may be influenced by the accumulation of its metabolites. The high degree of protein binding limits the amount of free drug available for distribution into tissues but also creates a circulating reservoir of the compound.
Comparative Pharmacokinetics of Different Chlorpromazine Salt Forms in Preclinical Investigations (Theoretical)
The selection of a specific salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the compound's physicochemical properties and, consequently, its pharmacokinetic profile. While chlorpromazine is most commonly formulated as the hydrochloride salt, other forms, such as chlorpromazine hibenzate, have been developed. The hibenzate salt is formed with 2-(4-hydroxybenzoyl)benzoic acid. A theoretical preclinical investigation comparing this compound to the more conventional chlorpromazine hydrochloride would be predicated on how the different counter-ions affect properties like solubility, dissolution rate, and absorption.
Once absorbed into the systemic circulation, the salt is dissociated, and the pharmacokinetic profile is governed by the parent chlorpromazine molecule. Preclinical and in vitro studies have established that chlorpromazine undergoes extensive metabolism. genesight.com Key metabolic pathways include hydroxylation, N-oxidation, sulfoxidation, demethylation, and conjugation. wikipedia.org The liver is the primary site of this metabolism, involving cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. wikipedia.orgnih.gov Regardless of the initial salt form, the absorbed chlorpromazine would be subject to these same metabolic processes.
The primary theoretical differences in pharmacokinetics between salt forms would manifest in the absorption phase. The hibenzate counter-ion is substantially larger and more complex than a chloride ion, which would theoretically alter the salt's aqueous solubility and lipophilicity. These differences would be expected to modulate the rate and possibly the extent of drug absorption from the gastrointestinal tract in a preclinical model, such as the rat.
Theoretical Physicochemical Properties of Chlorpromazine Salts
| Property | Chlorpromazine Hydrochloride | This compound (Theoretical) | Rationale for Theoretical Difference |
| Molecular Weight | Lower | Higher | The hibenzate counter-ion is significantly larger than the chloride ion. |
| Aqueous Solubility | High | Lower | The large, more organic hibenzate moiety may decrease solubility in aqueous media compared to the highly soluble hydrochloride salt. |
| Dissolution Rate | Fast | Slower | A lower aqueous solubility would likely lead to a slower rate of dissolution from a solid dosage form in gastrointestinal fluids. |
| Lipophilicity | Moderate | Higher | The aromatic structure of the hibenzate counter-ion could increase the overall lipophilicity of the salt form, potentially influencing membrane permeation. |
Based on these theoretical physicochemical differences, a comparative pharmacokinetic study in a preclinical rat model might yield results showing altered absorption kinetics for the hibenzate salt compared to the hydrochloride salt. A salt with lower solubility and a slower dissolution rate, like the theoretical hibenzate form, would be expected to be absorbed more slowly. This would result in a lower peak plasma concentration (Cmax) that is reached at a later time (Tmax).
Theoretical Comparative Pharmacokinetic Parameters in a Rat Model (Oral Administration)
| Parameter | Chlorpromazine Hydrochloride (Hypothetical Data) | This compound (Theoretical Data) | Theoretical Implication |
| Tmax (hr) | 1.5 | 3.0 | Slower absorption rate for the hibenzate salt due to slower dissolution. |
| Cmax (ng/mL) | 250 | 150 | Reduced peak concentration, consistent with a slower rate of absorption. |
| AUC (0-t) (ng·hr/mL) | 1800 | 1750 | Potentially similar total drug exposure, assuming complete absorption of both forms over the measurement period. |
| Bioavailability (%) | 30 | 29 | Bioavailability may be comparable, but could be slightly lower for the hibenzate salt if slow dissolution leads to incomplete absorption. |
Structure Activity Relationships Sar and Computational Studies
Elucidating SAR of the Phenothiazine (B1677639) Core and Side Chain Modifications
The therapeutic efficacy of chlorpromazine (B137089) and related compounds is intrinsically linked to their chemical architecture, specifically the phenothiazine nucleus and the attached N-10 alkyl side chain. slideshare.netremixeducation.in The tricyclic phenothiazine core is a fundamental requirement for antipsychotic activity. firsthope.co.in
Key structural features essential for activity have been identified:
The Alkyl Side Chain: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the terminal amine nitrogen is critical for maximal neuroleptic activity. slideshare.netfirsthope.co.iniiarjournals.org Shortening this chain or introducing significant branching can diminish or abrogate the desired pharmacological effect. cutm.ac.inresearchgate.net
The Terminal Amine Group: For optimal activity, the amino group at the end of the side chain must be tertiary. slideshare.netcutm.ac.in Primary and secondary amines are generally less potent. cutm.ac.in The nature of the substituents on this terminal nitrogen also influences the drug's profile; for instance, compounds with a piperazine (B1678402) ring can be highly potent. firsthope.co.iniiarjournals.org
These findings underscore a precise structural requirement for the molecule to effectively interact with its biological targets. Even subtle modifications, such as branching the propyl side chain, can lead to a loss of the characteristic phenotype associated with its activity. researchgate.net
Influence of Substituents on Receptor Affinity and Functional Activity
Substitutions on the phenothiazine ring itself, particularly at the C-2 position, are a major determinant of a compound's potency and efficacy. slideshare.netiiarjournals.org Chlorpromazine features a chlorine atom at this position, a modification that enhances its antipsychotic action compared to the unsubstituted parent compound, promazine. firsthope.co.in
The general principles governing C-2 substitution are:
Electron-Withdrawing Groups: The introduction of an electron-withdrawing group at the C-2 position significantly increases antipsychotic potency. slideshare.net The efficacy often correlates with the electronegativity and lipophilicity of the substituent, with groups like trifluoromethyl (-CF3) conferring greater potency than chlorine (-Cl). iiarjournals.orgnih.gov
Position of Substitution: The location of the substituent on the ring is critical. The order of potency based on substitution position is generally 2 > 3 > 4 > 1. cutm.ac.in
Other Modifications: Oxidation of the sulfur atom within the phenothiazine ring typically leads to a decrease in activity. cutm.ac.innih.gov
These relationships demonstrate that modifications to the electronic properties and hydrophobicity of the phenothiazine core directly impact the drug's interaction with its receptors, thereby modulating its therapeutic activity. nih.govptfarm.pl
Table 1: Summary of Structure-Activity Relationships (SAR) for the Phenothiazine Class
| Structural Feature | Observation | Impact on Activity | Source |
|---|---|---|---|
| Phenothiazine Core | The tricyclic ring system is essential. | Crucial for antipsychotic effects. | firsthope.co.in |
| Side Chain Length (at N-10) | A three-carbon chain is optimal. | Maximizes neuroleptic potency. | slideshare.netiiarjournals.org |
| Terminal Amine | Must be a tertiary amine. | Essential for high potency; primary/secondary amines are less active. | slideshare.netcutm.ac.in |
| Ring Substituent (at C-2) | An electron-withdrawing group is required. | Increases potency (e.g., -CF3 > -Cl > -H). | slideshare.netiiarjournals.org |
| Sulfur Atom (at C-5) | Oxidation of the sulfur atom. | Decreases antipsychotic activity. | cutm.ac.in |
Role of Salt Form (e.g., Hibenzate) on Molecular Conformation and Receptor Binding (Theoretical)
Chlorpromazine is administered as a base or as various salts, including hydrochloride and hibenzate. nih.govebi.ac.uk The hibenzate salt is formed with 2-(4-hydroxybenzoyl)benzoic acid. While direct experimental studies exhaustively detailing the hibenzate salt's specific influence on chlorpromazine's molecular conformation and receptor binding are limited, the choice of a salt form is a critical aspect of drug development.
Theoretically, the formation of a salt can influence several physicochemical properties of the active pharmaceutical ingredient. These properties, in turn, can have an indirect effect on the molecule's behavior in a biological system. The large, relatively complex counter-ion of the hibenzate salt, compared to a simple chloride ion, could theoretically influence the crystal lattice packing of the solid form. In solution, while the primary molecule dissociates, the nature of the salt can affect properties like dissolution rate and local concentration gradients, which may be relevant for its absorption and distribution. However, once in systemic circulation and at the receptor site, it is the chlorpromazine cation that is primarily responsible for the interaction with biological targets. ncats.io Any influence of the hibenzate counter-ion at the receptor level itself is not established and remains a theoretical consideration.
Molecular Modeling and Docking Studies for Receptor Interactions
Computational techniques such as molecular modeling and docking have provided significant insights into how chlorpromazine interacts with its various biological targets at an atomic level. univ-tlemcen.dzuniv-tlemcen.dz Chlorpromazine's broad pharmacological profile is due to its activity as an antagonist at multiple receptors, including dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) receptors. remixeducation.inncats.ioprobes-drugs.org
Docking studies have been employed to simulate the binding of chlorpromazine to the active sites of these receptors and other enzymes:
Enzyme Inhibition: Molecular docking has been used to investigate the inhibitory effects of chlorpromazine on enzymes like glutathione (B108866) S-transferase (GST), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govyyu.edu.tr These studies revealed that the amino and aromatic ring structures of chlorpromazine are effective in inhibition reactions. nih.govyyu.edu.tr For instance, chlorpromazine was identified as a potent inhibitor of the GST enzyme. nih.govyyu.edu.tr
Receptor Binding: Docking simulations have explored chlorpromazine's interactions with G-protein coupled receptors (GPCRs). Studies on the histamine H1 receptor, for example, have identified key residues that interact with phenothiazine-class drugs. mdpi.com Similarly, research on the high-affinity binding site for chlorpromazine on the cholinergic receptor has shown that the ligand can be covalently incorporated into the receptor's four polypeptide chains upon UV irradiation. nih.gov
Anticancer Targets: More recent in silico research has explored the binding of chlorpromazine and its photoproducts to cancer-related targets, such as the epidermal growth factor receptor (EGFR) and estrogen receptor α, suggesting potential mechanisms for its observed anticancer activity. mdpi.com
These computational models help to visualize the binding poses and identify crucial intermolecular interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the drug-receptor complex, thereby providing a rational basis for its polypharmacology. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analyses in Drug Design Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This method has been applied to psychoactive drugs, including phenothiazines, to develop mathematical models that can predict the pharmacological properties of novel compounds. nih.govd-nb.info
In the context of chlorpromazine research, QSAR studies involve:
Descriptor Calculation: Calculating a variety of molecular descriptors that quantify the physicochemical properties of chlorpromazine and its analogs. These can include constitutional, topological, and quantum-chemical parameters. psu.edu
Model Development: Using statistical methods like multilinear regression (MLR) to build a mathematical relationship between these descriptors and a measured biological activity (e.g., receptor affinity, permeability). nih.govpsu.edu
Prediction and Interpretation: The resulting QSAR models can be used to predict the activity of untested compounds and to understand which structural features are most influential for the desired pharmacological effect. univ-tlemcen.dznih.gov
For example, QSAR models have been developed to study the biological activity and toxicity of chlorpromazine and its metabolites. univ-tlemcen.dzuniv-tlemcen.dz These analyses help to identify the most biologically stable and active compounds, providing a valuable tool in the ongoing search for improved therapeutic agents with fewer side effects. univ-tlemcen.dzuniv-tlemcen.dz
Density Functional Theory (DFT) Applications in Metabolic Pathway Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to study the electronic structure of molecules. It has been successfully applied to elucidate the complex metabolic pathways of chlorpromazine. univ-tlemcen.dz The metabolism of chlorpromazine, which occurs primarily in the liver, is extensive and can lead to the formation of active metabolites. univ-tlemcen.dzidexlab.com
DFT calculations have been instrumental in exploring the mechanisms of chlorpromazine metabolism catalyzed by cytochrome P450 (CYP450) enzymes, such as CYP1A2 and CYP2D6. idexlab.comnih.gov Key findings from these studies include:
Characterization of Metabolic Reactions: DFT has been used to model three principal metabolic pathways: S-oxidation of the sulfur atom, aromatic hydroxylation of the phenothiazine ring, and N-dealkylation of the side chain. idexlab.com
Thermodynamic and Kinetic Favorability: The calculations have shown that N-demethylation is the most favorable metabolic pathway both thermodynamically and kinetically, followed by S-oxidation. idexlab.com This aligns with experimental observations that mono-N-desmethylchlorpromazine is a major metabolite. idexlab.com
Reaction Mechanisms: These theoretical studies provide detailed insights into the reaction steps, such as identifying N-methyl hydroxylation as the rate-limiting step in N-demethylation and suggesting that proton transfers are likely assisted by water in an enzymatic process. idexlab.com
By modeling the energetic landscapes of these reactions, DFT provides a fundamental understanding of why certain metabolic pathways are preferred over others, offering crucial information for predicting drug metabolism and potential drug-drug interactions. univ-tlemcen.dznih.gov
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques (HPLC, GC-MS, UHPLC-QqQ-MS) for Compound and Metabolite Analysis
Chromatographic methods are the cornerstone for the separation and quantification of chlorpromazine (B137089) and its numerous metabolites from complex mixtures. These techniques offer high resolution and sensitivity, making them indispensable in pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for chlorpromazine analysis. These methods are robust and provide reliable quantification in various biological samples. A typical HPLC system for CPZ analysis might involve a C18 column and a mobile phase consisting of an acetonitrile (B52724) and buffer solution, with detection at a specific wavelength, such as 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful approach, providing excellent separation and definitive identification based on mass spectra. However, GC-MS often requires derivatization of the analytes to increase their volatility and thermal stability, which can add complexity to the sample preparation process.
The evolution of liquid chromatography has led to the development of Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle-size columns to achieve faster separations and higher resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), such as a triple quadrupole (QqQ) system, it becomes an exceptionally sensitive and selective tool. UHPLC-QqQ-MS is particularly valuable for analyzing trace levels of chlorpromazine and its metabolites in complex biological matrices encountered in preclinical research. This technique allows for the simultaneous quantification of the parent drug and multiple metabolites in a single run, providing comprehensive metabolic profiles. For instance, a validated UHPLC-MS/MS method has been used for the simultaneous determination of chlorpromazine and its two main metabolites, chlorpromazine sulfoxide (B87167) and 7-hydroxychlorpromazine (B195717), in rat plasma and brain tissue.
Table 1: Comparison of Chromatographic Methods for Chlorpromazine Analysis
| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection Method | Key Advantages |
|---|---|---|---|---|
| HPLC-UV | C18, C8 | Acetonitrile/Phosphate Buffer | UV (e.g., 254 nm) | Robust, cost-effective, widely available. |
| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry | High specificity, structural elucidation. |
| UHPLC-QqQ-MS | Sub-2 µm particles (e.g., C18) | Acetonitrile/Formic Acid in Water | Tandem Mass Spectrometry | High sensitivity, high throughput, specificity, simultaneous analysis of metabolites. |
Spectrophotometric and Spectrofluorimetric Methods in Research Assays
Spectrophotometric and spectrofluorimetric methods represent simpler, cost-effective alternatives to chromatography for the quantification of chlorpromazine in research settings, particularly for pharmaceutical formulations. These methods are typically based on the formation of a colored or fluorescent product after a chemical reaction.
Spectrophotometry involves measuring the absorbance of light by the chlorpromazine molecule itself or by a colored complex formed with a specific reagent. Various chromogenic reagents have been utilized, including Folin-Ciocalteu reagent, which reacts with chlorpromazine to produce a blue-colored product that can be measured colorimetrically. The intensity of the color is directly proportional to the concentration of the drug.
Spectrofluorimetry offers higher sensitivity and selectivity compared to spectrophotometry. These methods exploit the native fluorescence of chlorpromazine or its derivatives. For instance, chlorpromazine can be oxidized by reagents like cerium (IV) sulfate (B86663) to produce a fluorescent species. The intensity of the emitted fluorescence is then measured at a specific wavelength and correlated with the drug's concentration. These assays are rapid and can be adapted for high-throughput screening in research environments.
Table 2: Spectroscopic Methods for Chlorpromazine Determination in Research
| Method | Principle | Reagent Example | Wavelength (λmax) | Application |
|---|---|---|---|---|
| Spectrophotometry | Formation of a colored complex. | Folin-Ciocalteu | 750 nm | Quantification in pharmaceutical preparations. |
| Spectrofluorimetry | Oxidation to a fluorescent product. | Cerium (IV) Sulfate | 480 nm (Emission) | Trace quantification in research samples. |
Electrochemical Sensors and Biosensors for In Vitro Detection
Electrochemical methods provide a modern and powerful platform for the sensitive and rapid detection of chlorpromazine in vitro. These sensors measure changes in electrical signals (such as current or potential) that occur when chlorpromazine interacts with a specially designed electrode surface.
Various types of electrochemical sensors have been developed, including potentiometric, amperometric, and voltammetric sensors. Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are particularly common. These methods rely on the electrochemical oxidation of the phenothiazine (B1677639) ring in the chlorpromazine molecule at the surface of a modified electrode. Researchers have used various materials to modify the electrodes and enhance sensitivity and selectivity, including carbon nanotubes, graphene, and metallic nanoparticles.
Biosensors represent a subclass of these devices where a biological recognition element (like an enzyme or antibody) is integrated with the electrochemical transducer. This biological component provides very high selectivity for the target analyte, chlorpromazine. The development of these sensors is an active area of research, aiming to create portable and easy-to-use devices for real-time monitoring in various research applications. The primary advantages of these sensors are their high sensitivity, low cost, potential for miniaturization, and rapid response times.
Applications in Environmental Monitoring of Pharmaceutical Contaminants in Research Settings
The increasing use of pharmaceuticals has led to their emergence as environmental contaminants, with active compounds like chlorpromazine being detected in water systems. The development of sensitive analytical methods is critical for monitoring the presence and fate of these compounds in the environment within a research context.
Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the methods of choice for environmental monitoring due to their ability to detect and quantify very low concentrations (ng/L levels) of pharmaceuticals in complex matrices like wastewater, surface water, and groundwater.
Research studies focus on developing and applying these methods to understand the prevalence of chlorpromazine in aquatic environments. Sample preparation is a critical step and often involves solid-phase extraction (SPE) to isolate and concentrate the analytes from large volumes of water before analysis. These monitoring studies are essential for assessing the potential ecological impact of pharmaceutical residues and for developing strategies to mitigate their spread.
Development and Validation of Methods for Complex Biological Matrices in Preclinical Research
Before an analytical method can be used in preclinical research, it must undergo a rigorous validation process to ensure its reliability, accuracy, and precision. This is especially important when dealing with complex biological matrices such as blood plasma, urine, or tissue homogenates, which contain numerous interfering substances.
Method validation is performed according to established guidelines and typically assesses several key parameters:
Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components, including its metabolites and endogenous substances.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results upon repeated analysis.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the sample extraction process from the biological matrix.
Matrix Effect: The influence of matrix components on the ionization and measurement of the analyte, particularly important for MS-based methods.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
A UHPLC-MS/MS method developed for rat plasma and brain tissue, for example, would be validated for all these parameters to ensure that the data generated in a preclinical pharmacokinetic study is accurate and dependable.
Table 3: Example Validation Parameters for a UHPLC-MS/MS Method for Chlorpromazine in Rat Plasma
| Validation Parameter | Chlorpromazine | Metabolite 1 (CPZ Sulfoxide) | Metabolite 2 (7-OH-CPZ) |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | 0.5 - 200 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% RSD) | <15% | <15% | <15% |
| Matrix Effect (%) | 89.6 - 98.2 | 91.5 - 99.4 | 92.7 - 101.3 |
| Recovery (%) | 85.3 - 92.1 | 87.2 - 93.5 | 88.1 - 94.6 |
Preclinical Research Applications and Investigative Tool Usage
Utilization in Neuroscience Research: Probing Neural Pathways and Synaptic Transmission in Animal Models
Chlorpromazine (B137089) is extensively used in neuroscience research as a pharmacological probe to dissect the roles of various neurotransmitter systems. researchgate.netwikipedia.orgijpp.com Its primary mechanism of antipsychotic action is the blockade of dopamine (B1211576) D2 receptors, which has been a foundational concept in studying dopamine pathways in the brain. wikipedia.orgijpp.comsciencealert.com In animal models, CPZ is used to induce catalepsy, a state of motor immobility, which serves as a preclinical proxy for the extrapyramidal side effects seen in humans and helps in studying the function of the basal ganglia. ijpp.com
Research in cultured hippocampal neurons has demonstrated that chlorpromazine affects inhibitory synaptic transmission by altering the function of GABA-A receptors. nih.gov Specifically, it reduces the amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in a dose-dependent manner and accelerates their decay. nih.gov Further investigation using ultrafast GABA application to excised patches revealed that CPZ decreases the binding rate (k_on) and increases the unbinding rate (k_off) of GABA to its receptor. nih.gov This modulation of GABAergic transmission provides a tool to study the kinetics of synaptic inhibition and estimate parameters like the speed of synaptic GABA clearance and peak synaptic GABA concentrations. nih.gov
Studies in mice have also explored CPZ's effects on the expression of neural cell adhesion molecule (NCAM) modified by polysialic acid (polySia), which is crucial for neural plasticity. mdpi.com In these animal models, administration of chlorpromazine was found to specifically increase the total amount of polySia-NCAM in the prefrontal cortex, suggesting a brain-region-specific effect on molecules associated with neuroplasticity. mdpi.com Furthermore, by blocking dopamine agonist-induced behaviors like hyperactivity and stereotypy in rats, CPZ helps researchers investigate the functional roles of dopamine pathways in motor control and behavior. ijpp.com
Applications in Cell Biology: Studying Cell Signaling, Membrane Dynamics, and Stress Induction
In cell biology, chlorpromazine is a well-established tool, particularly for its ability to inhibit clathrin-mediated endocytosis. mdpi.com This process is fundamental for the internalization of nutrients, receptors, and pathogens. CPZ's inhibitory action makes it a standard agent in studies aiming to determine if a particular cellular uptake process is clathrin-dependent. mdpi.com
CPZ's interaction with cellular membranes has been a subject of research since the 1960s. nih.govoncotarget.com It is known to accumulate in membranes, altering their fluidity and permeability. oncotarget.comfrontiersin.org Studies have shown it can inhibit the swelling of mitochondrial membranes and reduce hypotonic hemolysis in erythrocytes. nih.govoncotarget.com More recent research demonstrates that CPZ can increase membrane permeability, which in some cancer cell models, facilitates the entry and enhances the efficacy of other therapeutic agents. nih.govoncotarget.comresearchgate.net It also alters membrane polarity by interacting with negatively charged phospholipids. nih.govoncotarget.com
Chlorpromazine is also utilized as a chemical inducer of cellular stress. It can trigger endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). nih.gov In glioblastoma cells, CPZ-induced ER stress has been shown to provoke a cytotoxic autophagic response. nih.gov This is linked to the generation of reactive oxygen species (ROS), as CPZ treatment increases superoxide (B77818) anion levels, indicating induced oxidative stress. nih.govnih.gov Studies in erythrocytes have shown that CPZ can increase methemoglobin formation and decrease the ratio of reduced to oxidized glutathione (B108866), further evidencing its ability to induce an oxidative state. nih.govspringermedizin.de Furthermore, CPZ treatment can trigger autophagy in various cell lines by affecting signaling pathways such as the Rag GTPase–mTORC1–TFEB axis, leading to the accumulation of autophagosomes. frontiersin.orgoup.com
Research in Animal Models for Specific Biological Phenomena
The utility of chlorpromazine as a research tool extends to its application in animal and in vitro models for studying a range of specific biological effects, including its antimicrobial and antitumorigenic properties.
Antifungal Properties: Chlorpromazine has demonstrated antifungal activity against a variety of pathogenic fungi. wikipedia.orgnih.govnih.gov In vitro studies have shown it inhibits the growth of Cryptococcus neoformans and Cryptococcus gattii, with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/ml. nih.govoup.com It is also effective against both the formation of new biofilms and mature biofilms of these species. nih.govoup.com Additionally, CPZ exhibits inhibitory activity against filamentous fungi, including Aspergillus species, zygomycetes, and Scedosporium species, at concentrations between 16 to 64 µg/ml. nih.gov It has also been shown to be effective against Staphylococcus aureus. mdpi.com
Sperm Motility: Preclinical in vitro studies have investigated the effect of chlorpromazine on sperm function. Research on human sperm demonstrated that CPZ inhibits sperm motility, with a concentration of 0.22 mM decreasing motility to 50% of the control. nih.gov Similar inhibitory effects on sperm motility have been observed in various animal models, including bovine, dog, frog, and rabbit sperm. tandfonline.com Studies on bovine sperm revealed a biphasic effect on respiration, with low concentrations (0.1 mM) stimulating it and higher concentrations (0.75 mM) causing complete inhibition. tandfonline.com In male albino rats, administration of CPZ was found to significantly reduce epididymal sperm motility, viability, and count. imrpress.com
Antitumorigenic Effects: Chlorpromazine has been investigated for its anticancer potential in numerous preclinical models. nih.govoncotarget.com In vitro and in vivo studies have demonstrated its ability to inhibit tumor growth in various cancers, including glioblastoma, colorectal, and breast cancer. nih.govresearchgate.netoncotarget.com In animal models, such as mice with sarcoma tumors, CPZ has been shown to inhibit tumor growth. nih.govresearchgate.net Research on chemoresistant glioma cells revealed that CPZ selectively inhibits their proliferation. oncotarget.com The mechanisms behind these effects are multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways like p53, YAP, and MAPK. nih.govoncotarget.com
| Biological Phenomenon | Model System | Key Research Finding | Reference |
|---|---|---|---|
| Antifungal Activity | Cryptococcus spp. (in vitro) | Inhibited planktonic cells (MIC 4-16 µg/ml) and biofilms. | nih.govoup.com |
| Antifungal Activity | Aspergillus, Scedosporium (in vitro) | Inhibited growth at concentrations of 16-64 µg/ml. | nih.gov |
| Sperm Motility | Human Sperm (in vitro) | Inhibited motility; 0.22 mM concentration reduced motility by 50%. | nih.gov |
| Sperm Respiration | Bovine Sperm (in vitro) | Showed biphasic action: stimulated respiration at 0.1 mM and inhibited it at 0.75 mM. | tandfonline.com |
| Antitumorigenic Effects | Mouse Sarcoma Model | Inhibited sarcoma tumor growth. | nih.gov |
| Antitumorigenic Effects | Chemoresistant Glioma Cells (in vitro) | Selectively inhibited proliferation and cytochrome c oxidase activity. | oncotarget.com |
Chlorpromazine as a Pharmacological Probe for Target Identification and Validation in Research Systems
Chlorpromazine's ability to interact with multiple targets makes it a valuable pharmacological probe for identifying and validating novel therapeutic targets. nih.govnih.gov Its well-established antagonism of dopamine receptors was a critical step in validating these receptors as targets for antipsychotic therapy. nih.govwikipedia.org
In cancer research, CPZ is used to explore new therapeutic avenues. For instance, in chemoresistant glioma models, chlorpromazine's ability to selectively inhibit cytochrome c oxidase (CcO) activity only in cells expressing the COX4-1 subunit helped validate this specific isoform as a potential target for overcoming chemoresistance. oncotarget.com Similarly, studies in colorectal cancer identified Sirtuin 1 (SIRT1) as a target of CPZ. oncotarget.com The compound was found to induce JNK activation, which in turn destabilized SIRT1, leading to increased p53 acetylation and tumor apoptosis, thereby validating SIRT1 as a viable target in this context. oncotarget.com
More advanced techniques like Activity-Based Protein Profiling (ABPP) have been used in conjunction with CPZ to identify direct cellular targets. nih.gov In glioblastoma cells, this approach identified the glycolytic enzyme pyruvate (B1213749) kinase M2 (PKM2) as a major target whose binding to ATP was hindered by chlorpromazine. nih.gov This finding validates PKM2 as a druggable node in cancer metabolism and highlights CPZ's role as a tool for inhibiting the Warburg effect in cancer research models. nih.gov
Investigations into Off-Target Activities and Polypharmacology in Research Models
Chlorpromazine is a classic example of a polypharmacological agent, meaning it acts on multiple targets, a property that is extensively studied in research models. nih.govprobes-drugs.orgdrugbank.com While its primary therapeutic effect is linked to dopamine receptor blockade, its "off-target" activities are crucial for understanding its broad biological effects and for identifying new therapeutic uses. drugbank.comwikipedia.orgresearchgate.net
The compound's binding profile is extensive, acting as an antagonist at various receptors including:
Dopamine receptors (D1, D2, D3, D4) drugbank.comwikipedia.org
Serotonin (B10506) receptors (5-HT1, 5-HT2) drugbank.comwikipedia.org
Histamine (B1213489) receptors (H1) drugbank.com
Adrenergic receptors (alpha-1/alpha-2) drugbank.comwikipedia.org
Muscarinic acetylcholine (B1216132) receptors (M1/M2) drugbank.com
This wide-ranging activity is investigated in research models to understand everything from its sedative properties (H1 and alpha-adrenergic antagonism) to its metabolic side effects. drugbank.comijpp.com In cancer research, many of the antitumorigenic effects of CPZ are considered off-target relative to its antipsychotic use. nih.govoncotarget.com These include the inhibition of seemingly unrelated proteins like cytochrome c oxidase, p53, and YAP, which are critical in cancer cell proliferation and survival. nih.govoncotarget.com Research has also identified its ability to inhibit calmodulin, a key calcium-binding messenger protein, which contributes to its multifaceted effects. nih.gov These off-target activities are actively investigated to repurpose chlorpromazine for new indications, such as oncology. nih.govoncotarget.com
| Target Class | Specific Receptor/Protein Target | Associated Research Application/Effect | Reference |
|---|---|---|---|
| Dopaminergic | D1, D2, D3, D4 Receptors | Probing antipsychotic mechanisms, animal models of catalepsy. | drugbank.comwikipedia.org |
| Serotonergic | 5-HT1, 5-HT2 Receptors | Investigating anxiolytic and antidepressant properties. | drugbank.comwikipedia.org |
| Adrenergic | α1/α2-Adrenergic Receptors | Studying sedative and cardiovascular effects. | drugbank.comwikipedia.org |
| Histaminergic | H1 Receptors | Investigating sedative and antiemetic mechanisms. | drugbank.com |
| Cholinergic | M1/M2 Muscarinic Receptors | Studying anticholinergic effects and cognitive impact. | drugbank.com |
| Enzymes | Cytochrome c oxidase, PKM2, SIRT1 | Investigating antitumorigenic mechanisms and cancer metabolism. | oncotarget.comoncotarget.comnih.gov |
| Calcium Signaling | Calmodulin | Studying compartment-dependent oncogenic activity. | nih.gov |
Future Research Directions and Theoretical Perspectives
Elucidation of Novel Molecular Targets and Pathways
While the primary mechanism of chlorpromazine's antipsychotic effect involves the blockade of dopamine (B1211576) D2 receptors, recent research is uncovering a broader range of molecular targets, suggesting its potential for drug repurposing. nih.govjpsychopathol.it One significant area of investigation is its anticancer properties. mdpi.comnih.govpreprints.org Studies have shown that chlorpromazine (B137089) can inhibit the growth of various cancer cells, including glioblastoma, by modulating key signaling pathways. aacrjournals.orgresearchgate.netresearchgate.net For instance, research has implicated pyruvate (B1213749) kinase M2 (PKM2) as a novel target of chlorpromazine in glioblastoma cells. aacrjournals.orgresearchgate.net By promoting the tetramerization of PKM2, chlorpromazine can alter the metabolic profile of cancer cells, counteracting the Warburg effect. aacrjournals.orgresearchgate.net
Furthermore, investigations have highlighted chlorpromazine's influence on other pathways implicated in cancer progression, such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway, and its ability to induce autophagic cell death in glioma cells. arvojournals.org The compound's interaction with cell membranes, leading to increased permeability, is another avenue of exploration, as it may enhance the efficacy of other chemotherapeutic agents. oncotarget.com Beyond cancer, the anti-inflammatory properties of chlorpromazine are also being examined, with studies showing it can inhibit microglial activation and the production of pro-inflammatory cytokines by targeting voltage-gated potassium channels like Kv1.3. nih.gov
The expanding knowledge of chlorpromazine's molecular interactions opens up new therapeutic possibilities and underscores the need for further research to fully elucidate its complex pharmacological profile. mdpi.comoncotarget.combrieflands.comnih.gov
Design and Synthesis of Advanced Chlorpromazine Analogues for Specific Research Questions
Building on the multifaceted biological activities of chlorpromazine, researchers are actively designing and synthesizing novel analogues to enhance therapeutic efficacy and specificity while minimizing side effects. mdpi.compreprints.orgbeilstein-journals.org A key strategy involves modifying the core phenothiazine (B1677639) structure. mdpi.comresearchgate.net For example, the replacement of a benzene (B151609) ring with a quinoline (B57606) scaffold has led to the development of tetracyclic azaphenothiazines with promising anticancer and antibacterial activities. mdpi.comnih.govpreprints.org These new analogues have demonstrated proapoptotic activity and the ability to induce cell cycle arrest in cancer cell lines. mdpi.comnih.govpreprints.org
Another approach focuses on creating hybrid compounds. For instance, chlorpromazine-related hybrids have been synthesized to overcome chloroquine (B1663885) resistance in malaria. researchgate.net The synthesis of phenothiazine-siderophore conjugates is also being explored to enhance the antibacterial activity of phenothiazines, particularly against multidrug-resistant tuberculosis. beilstein-journals.org
The development of charged analogues of chlorpromazine has been investigated to probe their activity as dopamine antagonists. acs.org Furthermore, the synthesis of novel phenothiazine derivatives with reduced potency against dopamine and serotonin (B10506) receptors but enhanced anticancer effects highlights the potential to separate the antipsychotic and cytotoxic activities of this class of compounds. frontiersin.org These synthetic efforts, which often involve multi-step processes and the introduction of various substituents, are crucial for developing next-generation compounds with tailored pharmacological profiles for specific research questions and therapeutic applications. mdpi.combeilstein-journals.orgresearchgate.net
Refined Computational Approaches for Predictive Pharmacology and Metabolism
In silico methods are becoming indispensable tools in the study of chlorpromazine and its analogues, offering a faster and more cost-effective way to predict their pharmacological and metabolic properties. researchgate.netarxiv.org Computational models are being developed and refined to predict various aspects of drug behavior, from receptor binding to metabolic pathways. researchgate.netmdpi.com
Molecular docking and dynamics simulations are used to investigate the interactions of chlorpromazine with its various targets, such as dopamine receptors. mdpi.com These studies provide insights into the binding modes and the specific amino acid residues involved in the interaction, helping to explain the drug's affinity and selectivity for different receptor subtypes. mdpi.com For example, simulations have been used to compare the interaction patterns of chlorpromazine and other antipsychotics with different dopamine receptor subtypes. mdpi.com
Predicting the metabolism of chlorpromazine is another critical area where computational approaches are being applied. researchgate.netresearchgate.net Various in silico tools can predict the sites of metabolism (SOMs) by cytochrome P450 enzymes, which is crucial for understanding the drug's pharmacokinetic profile and potential drug-drug interactions. researchgate.net These methods, which can range from quantum mechanics simulations to knowledge-based systems, complement experimental data and aid in the early stages of drug development. researchgate.net
Furthermore, computational models are being used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity (ADME-Tox) of chlorpromazine and its photoproducts. mdpi.comacs.org These predictive models are validated against in vitro data and are instrumental in assessing the drug-like properties and potential liabilities of new chemical entities. mdpi.comacs.org The integration of artificial intelligence and machine learning is further enhancing the predictive power of these computational tools, paving the way for more efficient drug discovery and development. researchgate.netresearchgate.net
Exploration of New Preclinical Models for Understanding Compound Interactions
To better understand the complex in vivo effects of chlorpromazine and its analogues, researchers are developing and utilizing novel preclinical models. researchgate.netnih.govjci.orgscispace.comnih.gov These models are essential for bridging the gap between in vitro findings and clinical outcomes, allowing for the investigation of both therapeutic and adverse effects in a whole-organism context.
One area of development is the creation of more refined animal models for specific conditions. For instance, a mouse model of chlorpromazine-induced corneal trigeminal denervation has been established to study the neurotoxic effects of the drug on corneal nerves. arvojournals.orgresearchgate.netnih.govnih.gov This model provides a valuable tool for investigating the mechanisms of nerve damage and for testing potential neuroprotective strategies. arvojournals.orgresearchgate.net In the context of neuropsychiatric disorders, animal models that assess behaviors relevant to psychosis, such as prepulse inhibition of startle, continue to be used to evaluate the efficacy of antipsychotic compounds. nih.gov Researchers are also exploring the use of eye movement tracking in mice as a potential screening tool for antipsychotic drug candidates, as demonstrated by the ability of chlorpromazine to suppress phencyclidine-induced spontaneous eye movements. jci.org
Beyond traditional rodent models, there is growing interest in using alternative organisms. For example, zebrafish models have been used to assess the developmental effects of chlorpromazine, taking advantage of their rapid development and genetic tractability. oncotarget.com
These evolving preclinical models, in conjunction with in vitro and in silico approaches, are crucial for a comprehensive assessment of the biological activities of chlorpromazine and its derivatives, facilitating the translation of basic research findings into potential clinical applications. oncotarget.comnih.gov
Theoretical Frameworks for Predicting Compound Behavior in Biological Systems
The development of theoretical frameworks is crucial for creating a predictive understanding of how compounds like chlorpromazine interact with complex biological systems. These frameworks integrate experimental data with computational modeling to move beyond simple drug-receptor interactions and consider the broader systemic effects.
One such framework involves quantitative systems pharmacology (QSP). oup.com QSP models aim to simulate the dynamic interactions between a drug and multiple biological components, accounting for pharmacodynamic and pharmacokinetic processes. This approach holds the potential to provide more accurate predictions of drug efficacy and side effects compared to traditional methods that consider single targets in isolation. oup.com
Kinetic modeling is another important theoretical tool. nih.gov For example, kinetic models of GABAA receptor activation have been used to explain how chlorpromazine affects inhibitory postsynaptic currents. nih.gov These models suggest that the drug alters the binding and unbinding rates of the neurotransmitter GABA, providing a mechanistic explanation for its observed effects on synaptic transmission. nih.gov By simulating these kinetic processes, researchers can gain insights into the time-dependent effects of the drug on neuronal signaling.
Furthermore, theoretical approaches are being developed to predict drug-target interactions based on network analysis and machine learning. researchgate.net These methods leverage large datasets of known drug-target interactions and gene expression profiles to predict new targets for existing drugs, a key component of drug repurposing efforts. researchgate.net
The ultimate goal of these theoretical frameworks is to create predictive models that can anticipate the therapeutic and adverse effects of a compound in a living organism, thereby guiding the rational design of new drugs and optimizing their clinical use. researchgate.netoup.comnih.govpurdue.edu
Q & A
Q. What are the established methods for synthesizing and characterizing chlorpromazine hibenzate in a research setting?
this compound synthesis involves coupling chlorpromazine (a phenothiazine derivative) with hibenzic acid. Key steps include solvent selection (e.g., acetonitrile for stability), stoichiometric control, and purification via recrystallization. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98% as per pharmacopeial standards) . Regulatory classifications (e.g., HS 29343090 for trade) and SMILES notation (CN(C)CCCN1C2CCCCC2SC3C1CC(CC3)Cl.C1CCC(C(=O)O)C(=O)C2CCCCC2) are critical for documentation .
Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio. Validation parameters include linearity (5–100 µg/mL), precision (RSD <2%), and recovery (98–102%) . For metabolite detection (e.g., 7-hydroxy chlorpromazine), liquid chromatography-mass spectrometry (LC-MS) is preferred, with sample preparation involving protein precipitation using methanol .
Q. How is this compound classified pharmacologically, and what are its primary mechanisms of action?
this compound is a conventional antipsychotic (ATC: N05A9) acting as a dopamine D2 receptor antagonist. It also binds to α1-adrenergic, muscarinic, and histaminergic receptors, contributing to its sedative and extrapyramidal effects. Its inclusion in the KEGG dopaminergic synapse pathway (hsa04728) highlights its role in blocking postsynaptic dopamine signaling, which is critical for schizophrenia research .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing the pharmacokinetics of this compound in vivo?
Use a crossover design in rodent models to control inter-individual variability. Administer a single dose (e.g., 5 mg/kg intravenously) and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. Measure parent compound and metabolites via LC-MS, and apply non-compartmental analysis for parameters like AUC, Cmax, and t1/2. Include control groups receiving chlorpromazine hydrochloride to compare bioavailability differences due to salt forms .
Q. How can researchers address discrepancies in reported metabolite profiles of this compound across studies?
Discrepancies often arise from interspecies metabolic differences (e.g., CYP2D6 activity in humans vs. rats) or analytical sensitivity. Validate metabolite identification using tandem MS/MS and isotopic labeling. For example, 7-hydroxy chlorpromazine, a major active metabolite, shows prolactin elevation in rats but may have variable human pharmacokinetics. Cross-reference findings with FDA Unique Ingredient Identifier (657G38Q829) databases to ensure consistency .
Q. What methodologies are employed in network meta-analyses to compare this compound’s efficacy with atypical antipsychotics?
Pool data from randomized controlled trials (RCTs) using Bayesian network meta-analysis. Standardize doses via chlorpromazine equivalents (e.g., 100 mg chlorpromazine ≈ 2 mg risperidone). Assess heterogeneity via I² statistics and address inconsistency (e.g., chlorpromazine-clozapine comparisons) through sensitivity analyses. Prioritize studies with PANSS (Positive and Negative Syndrome Scale) outcomes for schizophrenia .
Q. How do researchers calculate dose equivalence between this compound and other salt forms (e.g., hydrochloride)?
Adjust for molecular weight differences: this compound (C17H19ClN2S·C14H10O4, MW 657.6 g/mol) vs. hydrochloride (C17H19ClN2S·HCl, MW 355.3 g/mol). For a 100 mg hydrochloride dose, hibenzate equivalent = (657.6 / 355.3) × 100 ≈ 185 mg. Validate equivalency in animal models using dose-response curves for D2 receptor occupancy .
Q. What are the key challenges in correlating plasma chlorpromazine levels with clinical outcomes in schizophrenia research?
Challenges include high inter-patient variability in metabolism, active metabolites (e.g., 7-hydroxy derivatives), and blood-brain barrier penetration. Use population pharmacokinetic modeling with covariates (e.g., CYP2D6 genotype). Studies suggest measuring response to a single test dose rather than steady-state levels, as sustained dosing complicates concentration-effect relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
